
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is a synthetic organic compound that features an oxolane ring substituted with an imidazole moiety and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via nucleophilic substitution reactions using imidazole derivatives.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The imidazole moiety can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the design of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.
2-(1-methyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde: Contains a methyl group instead of an ethyl group.
Uniqueness
Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
BWFLPSFZJMJYHH-DTWKUNHWSA-N |
SMILES isomérico |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O |
SMILES canónico |
CCN1C=CN=C1C2C(CCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13647494.png)


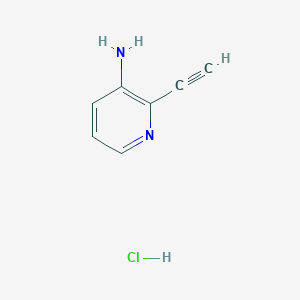
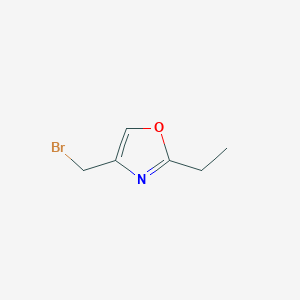
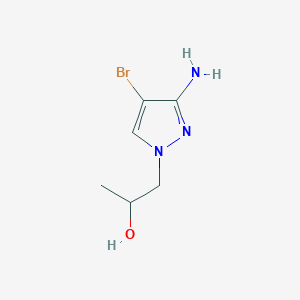
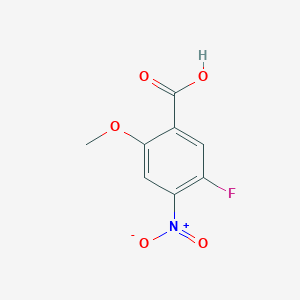
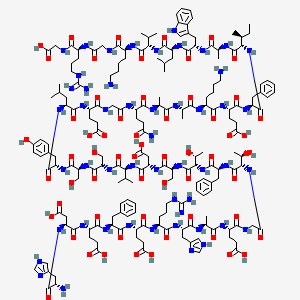


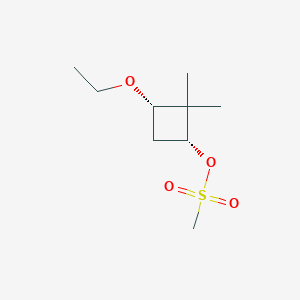

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)
